molecular formula C14H9ClF3NO B257027 n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide

n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257027
M. Wt: 299.67 g/mol
InChI Key: CBVKYRGTGNCYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide acts as a modulator of ion channels and receptors, including GABA(A) receptors, NMDA receptors, and TRPV1 channels. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the activity of GABA(A) receptors, leading to increased inhibition of neuronal activity. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of NMDA receptors, leading to decreased excitatory neurotransmission. Additionally, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to activate TRPV1 channels, leading to increased calcium influx and neuronal excitability.
Biochemical and Physiological Effects:
n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including modulation of synaptic transmission, regulation of ion channel activity, and alteration of neuronal excitability. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects, as it can reduce neuronal damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and specificity for neuronal uptake. However, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide, including its potential applications in drug discovery, neurodegenerative disease research, and neuroimaging. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide may also be used as a tool for studying the function of ion channels and receptors in different cell types and tissues. Additionally, further studies are needed to investigate the potential side effects and toxicity of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide at different concentrations and exposure durations.
Conclusion:
In conclusion, n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways, a tool for studying ion channels and receptors, and a potential neuroprotective agent. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, but also has some limitations and potential side effects. Further research is needed to fully understand the mechanism of action and potential applications of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide.

Synthesis Methods

The synthesis of n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine or pyridine. The resulting product is purified through recrystallization to obtain n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide in high yield and purity.

Scientific Research Applications

N-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has been used as a marker for tracing neural pathways in the brain, as it is taken up by neurons and transported along their axons. n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the function of ion channels and receptors, as it can modulate their activity.

properties

Product Name

n-(2-Chlorophenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C14H9ClF3NO

Molecular Weight

299.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9ClF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20)

InChI Key

CBVKYRGTGNCYLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(F)(F)F

Origin of Product

United States

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